

Application Note: Synthesis and Purification of [His7] Corazonin Peptide

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Compound of Interest		
Compound Name:	[His7] Corazonin	
Cat. No.:	B12401621	Get Quote

Introduction

Corazonin is a highly conserved neuropeptide hormone found throughout the insect world that plays a crucial role in a variety of physiological processes.[1][2] It is homologous to the vertebrate gonadotropin-releasing hormone (GnRH) and is involved in regulating stress responses, metabolism, reproduction, and behavior.[3][4][5] One common isoform of this undecapeptide is **[His7] Corazonin**, where the arginine at position 7 is replaced by a histidine. [2][6][7] This variant has been identified in several locust species and is known to be involved in phase-related morphological changes and coloration.[1][8][9]

The chemical synthesis of peptides like **[His7] Corazonin** is essential for a wide range of research applications, from functional assays to structural biology and drug development. Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing such peptides, offering an efficient and scalable approach.[10][11] This is followed by purification, typically using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), to isolate the target peptide from synthesis-related impurities.[12][13]

This application note provides a detailed protocol for the chemical synthesis and purification of **[His7] Corazonin** (Sequence: pGlu-Thr-Phe-Gln-Tyr-Ser-His-Gly-Trp-Thr-Asn-NH₂).

Materials and Methods

Peptide Synthesis The **[His7] Corazonin** peptide was synthesized using an automated peptide synthesizer employing a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[11]



Rink Amide resin was selected to generate the C-terminal amide.[14] All amino acids were protected with Fmoc at the N-terminus and with standard acid-labile side-chain protecting groups (e.g., Trt for Gln, Asn, His; tBu for Thr, Tyr, Ser).

Cleavage and Deprotection Following synthesis, the peptide was cleaved from the resin, and all side-chain protecting groups were removed simultaneously using a trifluoroacetic acid (TFA) cleavage cocktail.[15]

Purification and Analysis The crude peptide was purified by preparative RP-HPLC on a C18 column.[12][13] The purity of the final product was assessed by analytical RP-HPLC, and its identity was confirmed by mass spectrometry.

Quantitative Data Summary

The synthesis and purification of **[His7] Corazonin** yielded a highly pure peptide product. The key quantitative results are summarized in the table below.

Parameter	Result	Method
Peptide Sequence	pGlu-Thr-Phe-Gln-Tyr-Ser-His- Gly-Trp-Thr-Asn-NH₂	-
Molecular Formula	C62H79N17O18	Mass Spectrometry
Theoretical Molecular Weight	1350.4 g/mol	Mass Spectrometry
Observed Molecular Weight	1350.5 [M+H]+	MALDI-TOF MS
Crude Purity	~75%	Analytical RP-HPLC
Final Purity	>98%	Analytical RP-HPLC
Overall Yield	~25%	-

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of [His7]

Corazonin



This protocol details the automated synthesis of the **[His7] Corazonin** peptide on a 0.1 mmol scale using Fmoc chemistry.

1. Resin Preparation:

- Start with 0.1 mmol of Rink Amide resin.
- Swell the resin in dimethylformamide (DMF) for 30 minutes in the synthesizer's reaction vessel.
- 2. Amino Acid Coupling Cycles (Asn to Thr):
- Fmoc Deprotection: Remove the Fmoc group from the resin (or the preceding amino acid) by treating it with 20% piperidine in DMF for 5-7 minutes. Repeat this step once.
- Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
- Amino Acid Activation: In a separate vessel, activate the next Fmoc-protected amino acid (4 equivalents) using a coupling agent like HCTU (4 equivalents) and a base such as diisopropylethylamine (DIEA) (8 equivalents) in DMF.
- Coupling: Add the activated amino acid solution to the reaction vessel containing the resin. Allow the coupling reaction to proceed for 45-60 minutes.
- Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
- Repeat: Continue this cycle for each amino acid in the sequence from C-terminus (Asn) to N-terminus (Thr). For Histidine, use a side-chain protecting group like Trityl (Trt) to prevent side reactions.[16]
- 3. N-terminal Pyroglutamic Acid Formation:
- After coupling the final amino acid (Fmoc-Gln-OH), perform the Fmoc deprotection step as described above.
- The free N-terminal glutamine will spontaneously cyclize to form pyroglutamic acid (pGlu)
 under the slightly basic conditions of SPPS or during the subsequent acidic cleavage. To
 ensure complete cyclization, the peptide-resin can be treated with a weak acid like acetic
 acid.

Protocol 2: Cleavage, Precipitation, and Purification

- 1. Peptide Cleavage from Resin:
- After the final synthesis step, wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.



- Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. (Caution: TFA is highly corrosive. Work in a fume hood and wear appropriate PPE).[17]
- Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol of resin).
- Incubate the mixture at room temperature with gentle agitation for 2-3 hours.

2. Peptide Precipitation:

- Filter the resin to collect the TFA solution containing the cleaved peptide.
- Precipitate the crude peptide by adding the TFA solution dropwise into a 50 mL centrifuge tube containing cold diethyl ether (approx. 40 mL).
- A white precipitate should form. Place the tube at -20°C for 30 minutes to maximize precipitation.
- Centrifuge the mixture at high speed for 10 minutes. Decant and discard the ether.
- Wash the peptide pellet with another portion of cold diethyl ether, centrifuge, and decant again.
- Dry the crude peptide pellet under vacuum to remove residual ether.

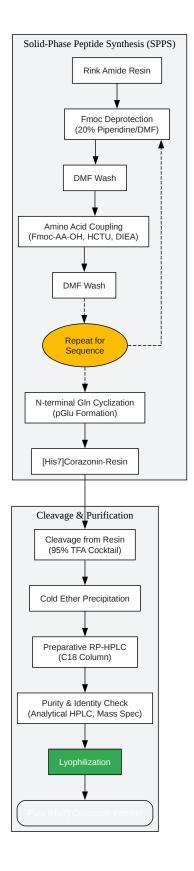
3. Peptide Purification by RP-HPLC:

- Solubilization: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as 50% acetonitrile in water.
- Chromatography Conditions:
- Column: Preparative C18 column.
- Mobile Phase A: 0.1% TFA in deionized water.[13]
- Mobile Phase B: 0.1% TFA in acetonitrile.[13]
- Gradient: A linear gradient, for example, from 5% to 65% Mobile Phase B over 40-60 minutes. The exact gradient should be optimized based on analytical HPLC runs of the crude material.[18]
- Detection: Monitor the elution at 220 nm.
- Fraction Collection: Collect fractions corresponding to the major peptide peak.
- Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
- Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) them to obtain the final peptide as a white, fluffy powder.[13] Store the purified peptide at -20°C or lower.

Visualizations Experimental Workflow



The following diagram illustrates the complete workflow for the synthesis and purification of the **[His7] Corazonin** peptide.





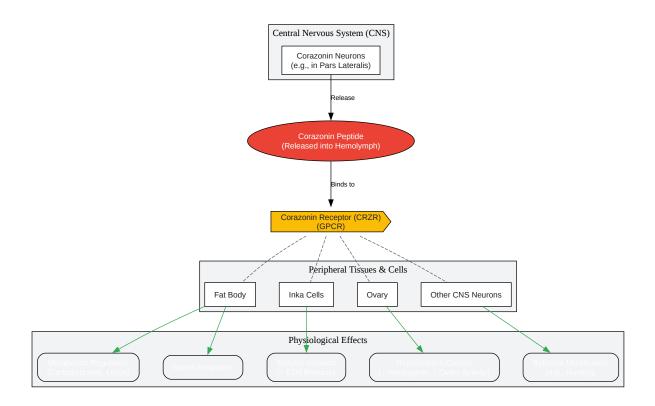
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Caption: Workflow for [His7] Corazonin synthesis and purification.

Corazonin Signaling Pathway

This diagram provides a simplified overview of the Corazonin signaling pathway in insects, highlighting its diverse physiological roles.





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Caption: Simplified Corazonin signaling pathway in insects.



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